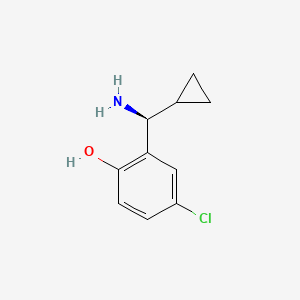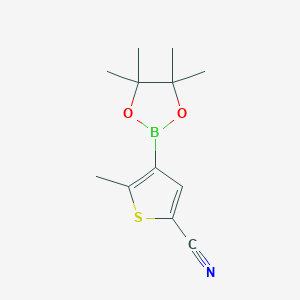![molecular formula C8H5F2N3O2 B12971147 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971147.png)
2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethyl group enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 2-bromo-5-(difluoromethyl)pyridine with a suitable nucleophile under basic conditions. For example, potassium acetate and a palladium catalyst can be used to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale difluoromethylation processes. These methods utilize metal-based catalysts to transfer the difluoromethyl group to the desired position on the pyridine ring. The process is optimized for high yield and purity, ensuring the compound’s suitability for further applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups .
Applications De Recherche Scientifique
2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of advanced materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
- 5-Trifluoromethyl-pyridine-2-carboxylic acid
- 5-Difluoromethyl-pyridine-2-carboxylic acid methyl ester
- Thiazolo[4,5-b]pyridines
Comparison: Compared to similar compounds, 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific structural features and the presence of both imidazole and pyridine rings. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H5F2N3O2 |
|---|---|
Poids moléculaire |
213.14 g/mol |
Nom IUPAC |
2-(difluoromethyl)-1H-imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H5F2N3O2/c9-5(10)7-11-3-1-2-4(8(14)15)12-6(3)13-7/h1-2,5H,(H,14,15)(H,11,12,13) |
Clé InChI |
LHSSDTYAKJYWAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1NC(=N2)C(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B12971073.png)
![4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid](/img/structure/B12971076.png)
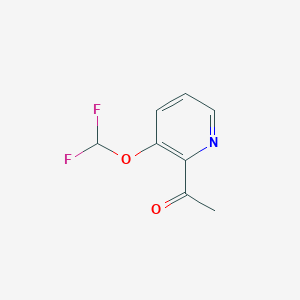
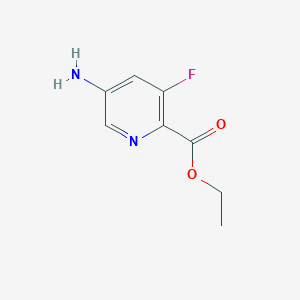
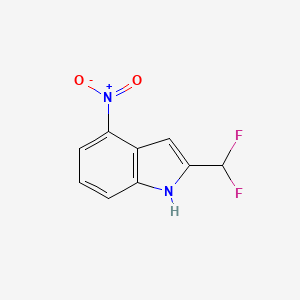
![1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3h)-One 2,2-Dioxide](/img/structure/B12971089.png)
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B12971092.png)



![6-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12971130.png)
